

A Comparative Spectroscopic Analysis of 4-Methoxy-2,3,5,6-tetramethylphenol Isomers

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Compound of Interest

Compound Name: 4-Methoxy-2,3,5,6-tetramethylphenol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data for isomers of **4-Methoxy-2,3,5,6-tetramethylphenol**. Due to the limited availability of public spectroscopic data for **4-Methoxy-2,3,5,6-tetramethylphenol**, this guide will focus on a detailed comparison of its structural isomers for which experimental data has been reported. The isomers included in this comparison are 2,3,5,6-Tetramethylphenol and 2,3,4,6-Tetramethylphenol.

This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and materials science by providing a centralized repository of key spectroscopic information, aiding in the identification and characterization of these compounds.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for the selected isomers of **4-Methoxy-2,3,5,6-tetramethylphenol**.

Table 1: ^1H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
2,3,5,6-Tetramethylphenol	CDCl ₃	6.58 (s, 1H, Ar-H), 4.63 (s, 1H, -OH), 2.20 (s, 6H, 2,6-CH ₃), 2.12 (s, 6H, 3,5-CH ₃)[1]
2,3,4,6-Tetramethylphenol	-	Data not readily available in a comparable format.

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm
2,3,5,6-Tetramethylphenol	-	Data not readily available in a comparable format.
2,3,4,6-Tetramethylphenol	-	Data not readily available in a comparable format.

Table 3: IR Spectroscopic Data

Compound	Major Peaks (cm ⁻¹)
2,3,5,6-Tetramethylphenol	Vapor Phase IR data available, specific peak values not listed in a comparable table.
2,3,4,6-Tetramethylphenol	Vapor Phase IR data available, specific peak values not listed in a comparable table.

Table 4: Mass Spectrometry Data

Compound	m/z Top Peak	m/z 2nd Highest	m/z 3rd Highest	Molecular Ion (M ⁺)
2,3,5,6-Tetramethylphenol	135[2]	150[2]	149[2]	150[2]
2,3,4,6-Tetramethylphenol	135[3]	150[3]	91[3]	150[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard laboratory practices.[4]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- **Instrumentation:** ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- **¹H NMR Acquisition:** Proton NMR spectra are typically acquired with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
- **¹³C NMR Acquisition:** Carbon-13 NMR spectra are acquired with a larger number of scans (1024-4096) to achieve a sufficient signal-to-noise ratio, a spectral width of 0 to 220 ppm, and a relaxation delay of 2-5 seconds.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.

2. Infrared (IR) Spectroscopy

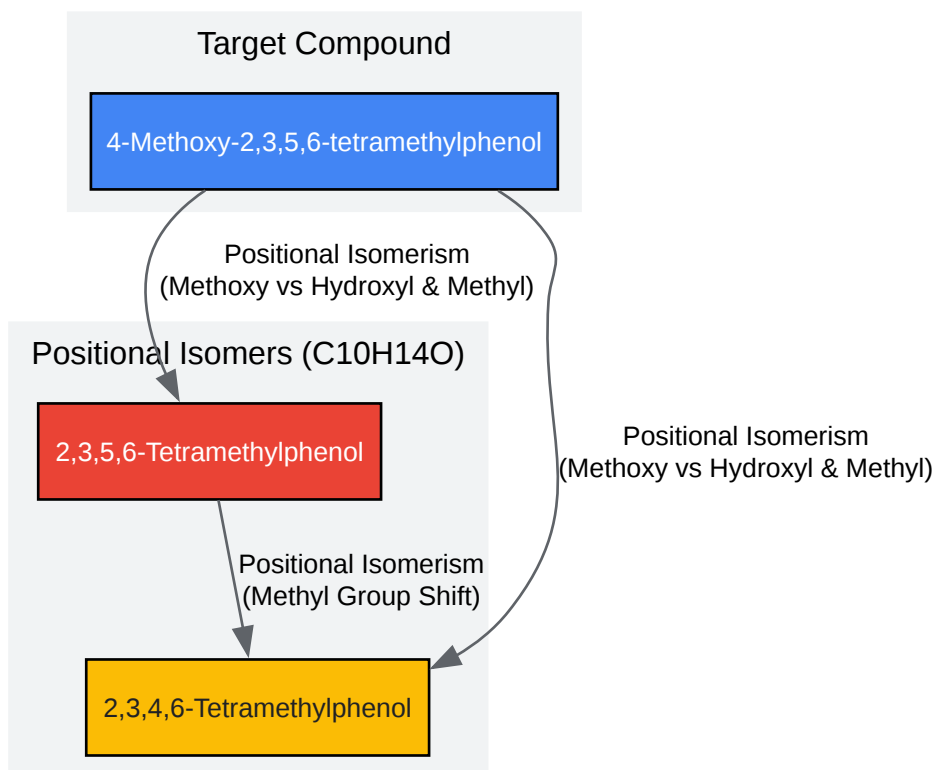
- **Sample Preparation:** For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).
- **Instrumentation:** IR spectra are recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** The spectrum is typically recorded over a range of 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates) is recorded and subtracted from the sample spectrum.
- **Data Analysis:** The positions of the absorption bands are reported in wavenumbers (cm^{-1}). The intensity of the peaks is described as strong (s), medium (m), or weak (w).

3. Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds.
- **Ionization:** Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .
- **Data Analysis:** The molecular ion peak (M^+) corresponds to the molecular weight of the compound. The fragmentation pattern provides structural information.

Mandatory Visualization

The following diagram illustrates the structural relationship between **4-Methoxy-2,3,5,6-tetramethylphenol** and its isomers discussed in this guide.

Structural Isomers of C₁₁H₁₆O₂ and Related Compounds

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References

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